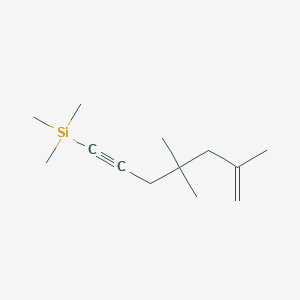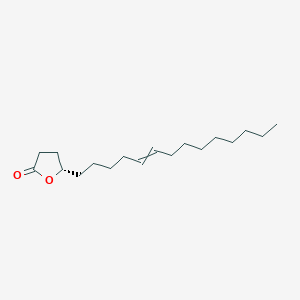
3-Nitro-6-(trifluoromethyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-6-(trifluoromethyl)-9H-carbazole is a heterocyclic aromatic compound characterized by the presence of a carbazole core substituted with a nitro group at the 3-position and a trifluoromethyl group at the 6-position
Vorbereitungsmethoden
The synthesis of 3-Nitro-6-(trifluoromethyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the nitration of 6-(trifluoromethyl)-9H-carbazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position.
Industrial production methods may involve more scalable approaches, such as continuous flow nitration processes, which offer better control over reaction parameters and improved safety profiles. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.
Analyse Chemischer Reaktionen
3-Nitro-6-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Nitro-6-(trifluoromethyl)-9H-carbazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Agrochemicals: It is explored for its potential use in the synthesis of pesticides and herbicides, leveraging its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-Nitro-6-(trifluoromethyl)-9H-carbazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and trifluoromethyl group contribute to the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within target proteins, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Nitro-6-(trifluoromethyl)-9H-carbazole include:
3-Nitro-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl and nitro substituents but has a pyridine ring instead of a carbazole core.
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: Contains a chloro group in addition to the nitro and trifluoromethyl groups, with a pyridine ring structure.
3-Nitro-6-(trifluoromethyl)pyridin-2-amine: Features an amino group at the 2-position of the pyridine ring along with the nitro and trifluoromethyl groups.
The uniqueness of this compound lies in its carbazole core, which imparts distinct electronic and structural properties compared to its pyridine-based analogs
Eigenschaften
CAS-Nummer |
872604-23-4 |
|---|---|
Molekularformel |
C13H7F3N2O2 |
Molekulargewicht |
280.20 g/mol |
IUPAC-Name |
3-nitro-6-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)7-1-3-11-9(5-7)10-6-8(18(19)20)2-4-12(10)17-11/h1-6,17H |
InChI-Schlüssel |
FDYUUXFSXDUKKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)

![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)


![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)

![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)

